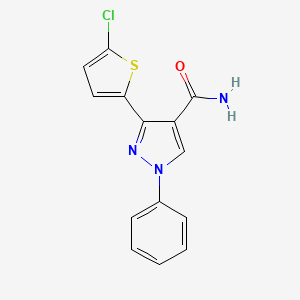

3-(5-chloro-2-thienyl)-1-phenyl-1H-pyrazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related pyrazole derivatives involves reactions between specific precursors such as chloroacetyl chloride, semicarbazide, or thiosemicarbazide, under conditions that promote cyclization and subsequent functionalization. For instance, novel pyrazoline derivatives have been synthesized via the reaction of specific enones with semicarbazide, demonstrating a method applicable to compounds with similar structures (Ahmed F. Ahmed et al., 2018).

Molecular Structure Analysis

Crystallographic studies provide insights into the molecular structure of related compounds. Single crystal X-ray diffraction studies reveal that these compounds often crystallize in specific systems, with detailed unit cell parameters indicating the stability of their crystal and molecular structures through hydrogen bond interactions (M. Prabhuswamy et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of pyrazole derivatives includes their ability to undergo various functionalization reactions. For example, the formation of chloromethyl pyrimidinone compounds through neat conditions and subsequent conversion to thiol derivatives demonstrates the versatility and reactivity of the pyrazole scaffold (Ahmed F. Ahmed et al., 2018).

Physical Properties Analysis

The physical stability and structural conformation of these compounds are confirmed through techniques like thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and single crystal X-ray diffraction. These analyses reveal that compounds of this nature exhibit thermal stability up to certain temperatures and possess distinct crystal packing stabilized by various intermolecular interactions (K. Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties of 3-(5-chloro-2-thienyl)-1-phenyl-1H-pyrazole-4-carboxamide and its analogs are characterized by their reactivity towards different chemical agents, leading to the formation of a variety of derivatives. This is evidenced by the synthesis of various substituted compounds, showcasing the functional group versatility and reactivity inherent to the pyrazole core (Yang Yun-shang, 2010).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(5-chlorothiophen-2-yl)-1-phenylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3OS/c15-12-7-6-11(20-12)13-10(14(16)19)8-18(17-13)9-4-2-1-3-5-9/h1-8H,(H2,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZMGRFQHVUBZBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(S3)Cl)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclohexanecarboxamide](/img/structure/B5841835.png)

![6-methoxy-4-methyl-N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-2-quinazolinamine](/img/structure/B5841854.png)

![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-pyridinylmethyl)urea](/img/structure/B5841866.png)

![4-[(4-ethylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5841867.png)

![6-chloro-3-(3-nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5841884.png)

![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-fluoro-2-methylphenyl)benzamide](/img/structure/B5841893.png)